![molecular formula C8H5BrF4O B1459581 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene CAS No. 1492025-34-9](/img/structure/B1459581.png)
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene
Overview
Description
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the molecular formula C8H5BrF4O . It has a molecular weight of 273.02 . The compound is also known by other names such as 1-Bromo-3-fluor-4-trifluormethoxybenzol .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene consists of a benzene ring substituted with bromo, fluoro, and trifluoroethoxy groups . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3 . It has a boiling point of 175.3±35.0 °C at 760 mmHg . The vapour pressure is 1.6±0.3 mmHg at 25°C . The enthalpy of vaporization is 39.5±3.0 kJ/mol . The flash point is 72.5±10.2 °C . The index of refraction is 1.459 . The molar refractivity is 41.1±0.3 cm3 .Scientific Research Applications
Synthesis of Anti-inflammatory Agents
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene: is utilized in the synthesis of compounds with anti-inflammatory properties. These compounds can inhibit the synthesis of pro-inflammatory cytokines and modulate the inflammatory response in the body. This application is crucial in the development of new medications for diseases characterized by inflammation, such as arthritis and asthma .
Development of Fluorinated Pharmaceuticals
The presence of fluorine atoms in pharmaceuticals often enhances their biological activity and metabolic stability4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene serves as a precursor in the synthesis of fluorinated aromatic compounds, which are a significant class of molecules in drug design and development .
Material Science: Liquid Crystals
In material science, this compound is used to synthesize intermediates that lead to the development of liquid crystals. These liquid crystals have applications in display technologies, such as those used in LCD screens for computers and televisions .
Agrochemical Research
The bromo and fluoro groups in 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene make it a valuable intermediate in the synthesis of agrochemicals. These agrochemicals include herbicides and pesticides that require specific halogenated aromatic compounds to be effective .
Organic Synthesis: Sonogashira Coupling
This compound is involved in Sonogashira coupling reactions, which are used to form carbon-carbon bonds between an aryl halide and an alkyne. This reaction is widely used in the synthesis of complex organic molecules, including natural products and polymers .
Synthesis of Dyes and Pigments
Halogenated benzene derivatives are key intermediates in the synthesis of dyes and pigments. The specific structure of 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene allows for the introduction of additional functional groups that can lead to a variety of colored compounds used in inks, paints, and textile manufacturing .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZLHZJQRDBKSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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